rac Clopidogrel-d4 Hydrogen Sulfate
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Overview
Description
“rac Clopidogrel-d4 Hydrogen Sulfate” is a deuterated form of clopidogrel . It belongs to the API family of Clopidogrel . The compound is an irreversible inhibitor of the P2Y12 receptor, which is responsible for initiating a secondary messenger cascade that ultimately causes platelet aggregation .
Synthesis Analysis
The synthesis of “rac Clopidogrel-d4 Hydrogen Sulfate” involves the use of deuterium, a heavy isotope of hydrogen . The presence of four deuterium atoms provides unique chemical and biological properties to the compound .Molecular Structure Analysis
The molecular formula of “rac Clopidogrel-d4 Hydrogen Sulfate” is C16 2H4 H12 Cl N O2 S . H2 O4 S . The molecular weight is 423.92 .Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a melting point of over 204 °C (dec.) . It is slightly soluble in methanol and water .Scientific Research Applications
Spectroscopic Studies and Molecular Structure Analysis : Clopidogrel hydrogen sulfate has been studied for its molecular structure and vibrational spectra using tools like FT-Raman, FT-IR spectroscopy, and DSC combined with quantum chemical calculations. These studies provide insights into its conformation and intermolecular hydrogen bonding patterns (Srivastava et al., 2013).
Antiplatelet and Cardiovascular Applications : It's an effective antiplatelet agent used in the prevention of cardiovascular events. Research has shown that it has variable platelet response and its pharmacokinetics are not dose-linear. Its efficacy in large-scale clinical trials has led to its approval for treating cardiovascular conditions (Kummer et al., 2010).
Comparison with Other Salts for Antiplatelet Effects : Studies comparing Clopidogrel hydrogen sulfate with other salts like Clopidogrel benzene sulfonate have shown similar antiplatelet effects in patients with stable coronary artery disease. This suggests its potential interchangeability with other salts for specific clinical scenarios (Wang et al., 2016).
Chiral Inversion and Pharmacokinetics : Investigations into the chiral inversion of Clopidogrel in rats reveal that nonenzymatic inversion accounts for a certain percentage of inversion seen in vivo. This aspect is crucial for understanding its pharmacokinetics and safety profile (Reist et al., 2000).
Hydrogen Sulfide Release and Biomedical Applications : Clopidogrel has been identified as a clinical hydrogen sulfide donor, which is significant as hydrogen sulfide plays a critical role in signaling and therapeutic applications. This discovery provides avenues for developing hydrogen sulfide-releasing drugs (Zhu et al., 2018).
Bioequivalence and Pharmacokinetic Studies : Various studies have been conducted to establish the bioequivalence of different formulations of Clopidogrel hydrogen sulfate, ensuring consistency and reliability in its clinical use (Pei et al., 2020).
Solubility and Physical Properties Analysis : Research has been conducted to determine the solubility of Clopidogrel hydrogen sulfate in various solvents, which is critical for its formulation and stability in pharmaceutical preparations (Jim & Kim, 2012).
Synthetic Methods : Studies have also been conducted on the synthesis of Clopidogrel hydrogen sulfate, providing insights into more efficient and cost-effective production methods (Sashikanth et al., 2013).
properties
IUPAC Name |
methyl 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i2D,3D,4D,5D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-QZFMBAIXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)OC)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H].OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac Clopidogrel-d4 Hydrogen Sulfate |
Citations
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